Viaminate
Description
IUPAC Nomenclature and Isomeric Considerations
Viaminate, systematically named ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate , follows IUPAC conventions for retinoid derivatives. The nomenclature reflects its structural components:
- A polyene chain with four conjugated double bonds in the 2E,4E,6E,8E configurations.
- A 2,6,6-trimethylcyclohexenyl terminal group.
- An ethyl benzoate moiety linked via an amide bond.
Isomeric considerations arise from the stereochemical rigidity of the polyene chain. The E (trans) configuration of all double bonds is critical for maintaining planarity and conjugation, which influence electronic properties and biological activity. No Z isomers are reported in purified synthetic batches, as confirmed by stereocontrolled synthesis protocols.
X-ray Crystallographic Analysis of Solid-State Conformation
While direct X-ray crystallographic data for this compound is limited, structural analogs like β-lactoglobulin complexes provide insights into retinoid packing patterns. Key observations include:
- Hydrophobic interactions dominate in the solid state, with the polyene chain adopting a linear conformation to minimize steric strain.
- The cyclohexenyl group exhibits chair conformations, stabilized by intramolecular van der Waals forces.
- The amide linkage participates in hydrogen-bonding networks, as observed in similar retinamides.
| Crystallographic Parameter | Value |
|---|---|
| Space group (analog) | P2$$_1$$ |
| Unit cell dimensions (Å) | a = 10.2, b = 15.6, c = 8.9 |
| Density (g/cm$$^3$$) | 1.071 ± 0.06 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSMJNVXOITYPE-FSDIUQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318689 | |
| Record name | Viaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53839-71-7 | |
| Record name | Viaminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53839-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Carboethoxyphenyl)retinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIAMINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Raw Material Preparation
Ingredients are grouped into aqueous and oil phases :
-
Aqueous Phase :
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Glycerol (10–20 g/100 g)
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Sodium lauryl sulfate (0.5–2 g/100 g)
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Preservative (methyl/ethyl hydroxybenzoate, 0.01–0.1 g/100 g)
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Purified water (balance)
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Oil Phase :
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Stearic acid (5–10 g/100 g)
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Glyceryl monostearate (5–10 g/100 g)
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Lanolin (0.5–4 g/100 g)
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White vaseline (0.5–2 g/100 g)
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This compound (0.1–0.5 g/100 g) and vitamin E (0.3–0.8 g/100 g) are added post-homogenization to prevent thermal degradation.
Emulsification Process
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Aqueous Phase Heating : Components heated to 75–85°C with stirring (20–30 min).
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Oil Phase Melting : Ingredients melted at 65–75°C, homogenized for 20–30 min.
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Primary Emulsification : Combined phases homogenized under vacuum (0.01–0.05 MPa) at 75–85°C for 25–35 min.
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Active Ingredient Incorporation : this compound and vitamin E added at 45–55°C, followed by secondary homogenization (30–45 min).
Critical Parameters in Emulsion Stability
Temperature Control
Light Sensitivity Mitigation
Operational steps conducted under red light (λ > 600 nm) to prevent photoisomerization, aligning with LC-MS/MS handling protocols.
Pharmacokinetic Considerations in Preparation Design
Oral pharmacokinetic studies reveal:
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Linear Dose Proportionality : AUC₀–t and Cₘₐₓ scale linearly with doses from 50–150 mg.
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Food Interaction : High-fat meals increase bioavailability by 2.3-fold, suggesting emulsified formulations enhance intestinal absorption.
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| This compound Assay | 90–110% of label claim | HPLC (UV detection) |
| Particle Size | ≤100 mesh sieve | Laser Diffraction |
| Microbial Limits | <10 CFU/g | USP <61> |
Chemical Reactions Analysis
Types of Reactions: Viaminate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Acne Treatment
Viaminate is primarily prescribed for:
- Topical Applications : Creams and gels containing this compound are used to treat localized acne lesions. These formulations help to reduce inflammation and promote healing.
- Oral Administration : Capsules containing this compound are also available, providing systemic treatment for more severe cases of acne.
Comparative Studies
Several studies have compared this compound with other treatments:
- Herbal Medicine vs. This compound : In trials assessing herbal remedies against conventional treatments, this compound demonstrated comparable efficacy to antibiotics and other vitamin A derivatives .
- Combination Therapies : Some research has explored the use of this compound in conjunction with other medications, highlighting its potential to enhance overall treatment outcomes for acne patients .
Case Study 1: Efficacy in Rat Models
A study involving rat models induced with Propionibacterium acnes showed significant improvement in symptoms after 30 days of treatment with this compound. Transcriptomic analyses revealed that this compound effectively regulated pathways associated with keratinization .
Case Study 2: Human Clinical Trials
In a controlled clinical trial involving human subjects with moderate to severe acne, participants treated with this compound reported reduced lesion counts and improved skin texture compared to those receiving placebo treatments. The study emphasized the importance of S100A8 and S100A9 modulation as a key mechanism underlying these improvements .
Summary Table of Applications
Mechanism of Action
Viaminate exerts its effects by inhibiting the proliferation and inflammatory response of keratinocytes. It deactivates the toll-like receptor 2-mediated nuclear factor-kappa B and mitogen-activated protein kinase pathways . This inhibition reduces the production of pro-inflammatory cytokines and keratinization, leading to improved skin conditions .
Comparison with Similar Compounds
Mechanistic Differences
Key Insights :
- This compound uniquely targets androgen receptor expression, offering a distinct advantage in hormone-influenced acne .
Efficacy in Acne Treatment
Table 1: Clinical Efficacy of this compound vs. Isotretinoin
Key Findings :
- For moderate acne, this compound and isotretinoin show similar efficacy, but isotretinoin acts faster on inflammatory lesions .
- For severe acne, isotretinoin is more effective and cost-efficient .
Table 2: Adverse Effects Comparison
Key Insights :
- This compound has a lower incidence of side effects compared to isotretinoin but carries a rare risk of hepatotoxicity .
- Isotretinoin’s teratogenicity necessitates strict contraceptive measures, unlike this compound .
Pharmacokinetics
Table 3: Pharmacokinetic Properties
Key Insights :
- This compound’s absorption is significantly enhanced by food, unlike isotretinoin, which should be taken fasting .
- Low urinary excretion suggests a hepatic metabolism pathway, aligning with its hepatotoxicity risk .
Synergy with Other Therapies
- Daivobet® Combination : In RHE, this compound combined with Daivobet® reduced treatment duration (10.6 vs. 20.3 weeks in moderate vs. severe cases) and improved IGA scores by 77.6% .
- Traditional Chinese Medicine (TCM) : this compound showed comparable efficacy to TCM decoctions (89% vs. 92%) but with higher side effects .
Biological Activity
Viaminate, a derivative of retinoic acid, has garnered attention for its biological activity, particularly in dermatological applications. This article delves into the compound's mechanisms of action, therapeutic effects, case studies, and relevant research findings.
Overview of this compound
This compound is primarily utilized in the treatment of acne and disorders related to keratinization. Its biological activities are attributed to its ability to regulate keratinocyte differentiation and proliferation, reduce sebum production, and modulate inflammatory responses. Research indicates that this compound may also have implications in broader therapeutic contexts due to its effects on various cellular pathways.
This compound operates through several mechanisms:
- Keratinocyte Regulation : It influences keratinocyte cell differentiation and proliferation, which is crucial in managing acne and other skin conditions.
- Anti-inflammatory Effects : this compound has been shown to attenuate inflammatory responses induced by Propionibacterium acnes, a primary bacterium involved in acne development .
- Fatty Acid Metabolism : Transcriptome analyses suggest that this compound significantly affects fatty acid metabolism and cellular keratinization pathways, indicating a multifaceted role in skin health .
Case Studies
- Acne Treatment Efficacy :
-
Impact on Keratinization Disorders :
- A feasibility study indicated that combining this compound with Daivobet® led to an earlier response in patients with moderate refractory hyperkeratotic eczema compared to those treated with Daivobet® alone. The average treatment duration was significantly shorter for moderate cases (10.6 weeks) versus severe cases (20.3 weeks) .
Research Findings
- In vitro studies have demonstrated that this compound reduces P. acnes proliferation and the associated inflammatory response in human skin models .
- A study on rats with induced acne showed significant improvements in symptoms such as redness and epidermal thickening after 30 days of this compound treatment, supporting its effectiveness in reducing acne-related inflammation and keratin overproduction .
Safety Profile and Adverse Effects
While this compound shows promise in treating skin conditions, safety concerns have been raised:
- A case report highlighted severe hepatotoxicity associated with prolonged use of this compound, leading to hepatic failure in a patient after two months of treatment . This underscores the necessity for careful monitoring during therapy.
Comparative Analysis of Biological Activity
| Aspect | This compound | Other Retinoids |
|---|---|---|
| Primary Use | Acne treatment | Acne, psoriasis |
| Mechanism | Keratinocyte regulation | Keratinocyte regulation |
| Anti-inflammatory | Anti-inflammatory | |
| Fatty acid metabolism | Variable | |
| Efficacy Rate | Up to 94.6% effective | Variable (depends on type) |
| Adverse Effects | Hepatotoxicity reported | Skin irritation common |
Q & A
Q. What experimental models are commonly used to study Viaminate's efficacy in dermatological conditions?
this compound is frequently evaluated in rodent models of acne and hyperkeratotic eczema. For example, Propionibacterium acnes-induced acne in rats is a standard model to assess anti-inflammatory and keratinization-modulating effects. Parameters such as ear thickness, epidermal hyperplasia, and inflammatory cytokines (IL-6, IL-1β, TNF-α) are quantified using histopathology and ELISA . In hyperkeratotic eczema, retrospective clinical studies often combine this compound with topical therapies (e.g., Daivobet®), measuring outcomes like Investigator Global Assessment (IGA) scores and Patient-Oriented Eczema Measure (POEM-90) .
Q. What are the standard dosages and administration routes for this compound in preclinical studies?
In rodent studies, oral doses range from 1.7–15 mg/kg, administered daily for 4–8 weeks, to observe therapeutic effects on keratinization and inflammation . Clinical trials in humans typically use 25 mg capsules three times daily for 3–6 months, with adjustments based on disease severity and hepatic tolerance .
Q. How is this compound's impact on keratinocyte differentiation assessed in vitro?
Researchers employ COLO-16 human keratinocyte lines to study this compound's regulation of androgen receptor (AR) expression via Northern and Western blotting. Dose-dependent downregulation of AR mRNA and protein correlates with reduced keratinocyte proliferation .
Advanced Research Questions
Q. What molecular pathways underlie this compound's anti-acne effects?
this compound suppresses TLR2-mediated NF-κB and MAPK pathways, inhibiting P. acnes-induced inflammation. Transcriptome analysis in rat models reveals downregulation of pro-inflammatory cytokines and modulation of fatty acid metabolism pathways. In vitro, TLR2 overexpression reverses these effects, confirming pathway specificity . Additionally, AR downregulation in keratinocytes reduces sebum production and hyperkeratinization .
Q. How do researchers reconcile contradictions in this compound's efficacy across hyperkeratotic eczema studies?
Retrospective studies report variability in treatment response (e.g., 3.9 weeks for moderate vs. 10.8 weeks for severe cases). Stratification by disease severity and combination therapies (e.g., Daivobet®) improve outcomes, but small sample sizes and lack of controls limit generalizability . Meta-analyses recommend standardized endpoints (e.g., IGA reduction >2) and subgroup analyses to address heterogeneity .
Q. What methodologies are used to detect and quantify this compound-related impurities in pharmaceutical formulations?
LC-MS with Symmetry C18 columns and methanol mobile phases identifies isomers and degradation products. ADMET Predictor software evaluates impurities' hepatotoxicity, guiding quality control protocols. For example, an unknown impurity (isomer) was detected at 0.2% concentration, requiring stability testing under varying storage conditions .
Q. What evidence supports this compound's long-term safety profile in chronic dermatoses?
Retrospective cohort studies (n=61) over 24 weeks show no significant hepatotoxicity signals, with ALT/AST levels remaining within normal ranges. However, transient anti-inflammatory effects post-cessation suggest rebound risks, necessitating tapering protocols . In vitro cytotoxicity assays (e.g., MTT on hepatocytes) further validate safety thresholds .
Q. How do combination therapies enhance this compound's efficacy in refractory hyperkeratotic eczema?
Synergy with Daivobet® (calcipotriol/betamethasone) reduces keratinization via calcipotriol's cytokine regulation and betamethasone's immunosuppression. A steroid-sparing effect is observed, minimizing cutaneous atrophy. Clinical trials report 77.6% IGA reduction in moderate cases and 66.7% in severe cases, with POEM-90 scores improving by >85% .
Methodological Considerations
- Experimental Design : Prioritize randomized controlled trials (RCTs) over retrospective studies to address confounding variables .
- Analytical Techniques : Combine transcriptome profiling, Western blotting, and LC-MS for mechanistic and quality-control insights .
- Statistical Analysis : Use multivariate regression to adjust for disease severity and treatment duration in efficacy studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
